![molecular formula C10H11N3O3S2 B1456834 3-{[(2-甲基-5-氧代-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-基)甲基]硫代}丙酸 CAS No. 1239851-78-5](/img/structure/B1456834.png)
3-{[(2-甲基-5-氧代-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-基)甲基]硫代}丙酸
描述
This compound is also known as 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}propanoic acid . It has a molecular formula of C10H11N3O3S2, an average mass of 285.343 Da, and a monoisotopic mass of 285.024170 Da . It is stored at a temperature of 28°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide . The alkylation of these salts leads to the esters of N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-2-yl)dithiocarbamic .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4,18H,2-3,5H2,1H3,(H,15,16) .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.36 . It is stored at a temperature of 28°C .科学研究应用
化学合成和反应:
- Lauer 和 Zenchoff (1976) 描述了 2-氨基-1,3,4-噻二唑与 1,3-二羰基化合物的反应,生成包括噻二唑并[3,2-a]嘧啶在内的各种衍生物 (Lauer & Zenchoff, 1976)。
- Tsuji 和 Otsuka (1978) 合成了 3-氨基-6-甲基尿嘧啶及其硫代类似物,创造了诸如 7-甲基-5H-1, 3, 4-噻二唑并[3, 2-α]嘧啶-5-酮之类的化合物 (Tsuji & Otsuka, 1978)。
材料科学应用:
- Shukurov 等人。(1994) 研究了 2-氨基-7-甲基-5-氧代-5H-1,3,4-噻二唑并[3,2-a]嘧啶与二硫化碳的反应及其产物的烷基化,表明在材料合成和改性中具有潜在应用 (Shukurov et al., 1994)。
- Kataky 等人。(1991) 合成了各种噻二唑并[3,2-a]嘧啶衍生物,这些衍生物可能在开发新材料或化合物中具有应用 (Kataky et al., 1991)。
生物活性:
- He 等人。(2019) 设计并合成了 1,3,4-噻二唑并[3,2-a]嘧啶酮的中间离子衍生物,这些衍生物表现出一定的杀虫活性,表明在害虫防治中具有潜在应用 (He et al., 2019)。
- Angulwar、Khansole 和 Bhosale (2019) 合成了噻二唑并[3,2-b]嘧啶的衍生物并测试了它们的抗菌活性,表明它们可用于开发新的抗菌剂 (Angulwar et al., 2019)。
安全和危害
未来方向
While the specific future directions for this compound are not mentioned in the available resources, compounds with similar structures have been studied for their various biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide . This suggests potential areas of future research for this compound.
作用机制
Biochemical Pathways
Given the structure of the compound, it may be involved in pathways related to thiadiazole or pyrimidine metabolism, but this is purely speculative at this point .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
生化分析
Biochemical Properties
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity. This interaction is crucial in modulating biochemical pathways that involve thiol groups .
Cellular Effects
The effects of 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it affects cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with thiol-containing enzymes can lead to enzyme inhibition, affecting various biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid vary with dosage. Low doses have been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . High doses can lead to toxic effects, including cell death and organ damage . Threshold effects have been observed, with specific dosages required to achieve desired biological effects without causing toxicity .
Metabolic Pathways
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by thiol-containing enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of the compound and its effects on cellular function .
Transport and Distribution
The transport and distribution of 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .
属性
IUPAC Name |
3-[(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4H,2-3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPFEJXYFLPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



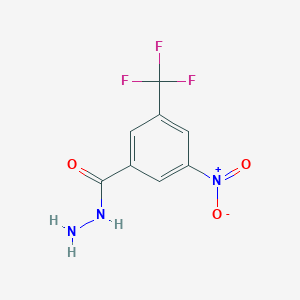
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)
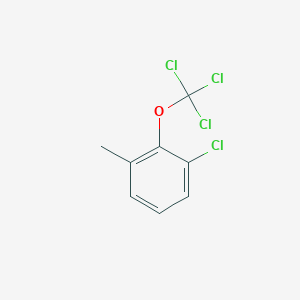
![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)
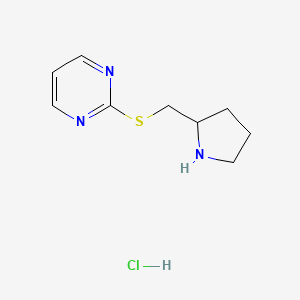
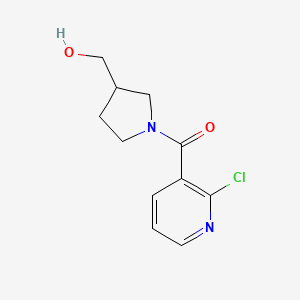

![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)

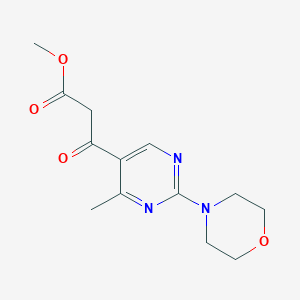
![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)